Regulatory-Compliant Purity and Characterization for Hydroxychloroquine Impurity Analysis
4,7-Dichloroquinoline-3-carboxylic acid is specifically designated as Hydroxychloroquine Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production [1]. While generic 4,7-dichloroquinoline is a common intermediate, only the 3-carboxylic acid derivative serves this precise impurity reference function. Vendors offer the compound at a certified purity of NLT 98% , ensuring its suitability for method validation and quality control where exact structural identity is critical.
| Evidence Dimension | Designated Regulatory Impurity Standard Status |
|---|---|
| Target Compound Data | Designated as Hydroxychloroquine Impurity 11; NLT 98% purity |
| Comparator Or Baseline | Generic 4,7-dichloroquinoline (no carboxylic acid group) is not designated as an impurity standard |
| Quantified Difference | Qualitative (designated vs. non-designated standard) |
| Conditions | Regulatory context for pharmaceutical analysis (ANDA, QC) |
Why This Matters
For procurement in pharmaceutical QC/analytical labs, using the exact impurity standard is mandatory for regulatory compliance; generic alternatives are not acceptable.
- [1] ChemWhat. (n.d.). Hydroxychloroquine Impurity 11. Retrieved from https://www.chemwhat.com/hydroxychloroquine-impurity-11-cas-630067-21-9 View Source
